Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 4-ethylphenoxy group. This moiety is connected via a piperidine ring to a second piperidine unit bearing an ethyl carboxylate ester. The structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it a candidate for pharmaceutical applications. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from similar compounds in the literature .
Properties
IUPAC Name |
ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-19-7-9-22(10-8-19)34-24-16-23(27-18-28-24)29-14-11-20(12-15-29)25(31)30-13-5-6-21(17-30)26(32)33-4-2/h7-10,16,18,20-21H,3-6,11-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKBWDREPUKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCC(C4)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is with a molecular weight of 466.6 g/mol. The compound exhibits significant potential in medicinal chemistry, particularly in therapeutic applications targeting various biological pathways.
Structure and Properties
The compound features a piperidine core, which is further substituted with multiple functional groups, including ethyl and phenoxy moieties. This structural complexity is essential for its biological activity, as it influences interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C26H34N4O4 |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1115998-91-8 |
The biological activity of this compound is hypothesized to involve interactions with specific targets within cellular pathways. For instance, its structure suggests potential inhibition of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid signaling by hydrolyzing anandamide and other bioactive lipids. Inhibition of FAAH can lead to increased levels of these lipids, which are implicated in pain modulation, inflammation, and neuroprotection .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Analgesic Properties : Studies have shown that FAAH inhibitors can attenuate pain responses in animal models. For example, a related compound demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
- Anti-inflammatory Activity : The modulation of endocannabinoid levels through FAAH inhibition may provide therapeutic benefits in inflammatory conditions, suggesting that this compound could be beneficial in treating diseases characterized by chronic inflammation.
- Neuroprotective Effects : Enhanced levels of endocannabinoids have been linked to neuroprotection, indicating that this compound may possess neuroprotective properties.
Case Studies
In a study evaluating the effects of related piperidine derivatives, compounds were tested for their ability to inhibit FAAH activity and modulate pain response in vivo. The results indicated that these derivatives significantly increased levels of endogenous cannabinoids in the brain, leading to reduced pain sensitivity and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous piperidine-pyrimidine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Substituent Diversity and Structural Analogues
Physicochemical and Spectroscopic Properties
- Lipophilicity: Compounds with trifluoromethyl (e.g., ) or chlorophenylsulfonyl groups () exhibit increased lipophilicity compared to the ethylphenoxy-substituted target compound.
- Stereochemical Complexity: Diastereomeric mixtures in (e.g., ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate) underscore challenges in stereochemical control during synthesis .
- Purity and Stability : HPLC data for (97.92% purity) and (reaction completion via TLC) reflect rigorous quality control measures .
Key Observations and Insights
Substituent Impact: The 4-ethylphenoxy group in the target compound balances aromaticity and moderate lipophilicity, contrasting with the electron-withdrawing effects of trifluoromethyl () or sulfonyl groups ().
Synthetic Flexibility : Piperidine-3-carboxylate esters (e.g., ) are more commonly reported than piperidine-4-carboxylate analogues, suggesting positional isomerism influences reactivity.
Quality Assurance : HPLC and HRMS data () highlight the importance of analytical validation in confirming structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
